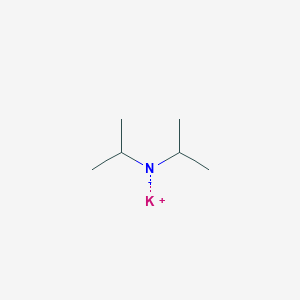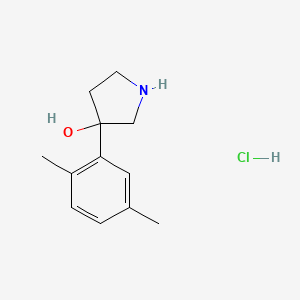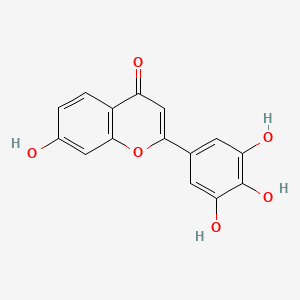
7,3',4',5'-Tetrahydroxyflavone
Overview
Description
This compound is known for its potent antioxidant, anti-inflammatory, and anticancer properties . It plays a significant role in plant defense mechanisms and has been extensively studied for its potential therapeutic applications in human health.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,3’,4’,5’-Tetrahydroxyflavone typically involves the use of chrysin as a starting material. The process includes halogenation of chrysin to form 6,8-dibromochrysin, followed by methanolysis promoted by a methoxide ion and copper bromide system to yield 5,7-dihydroxy-6,8-dimethoxyflavone . This intermediate is then subjected to further reactions to obtain the final product.
Industrial Production Methods: Industrial production of 7,3’,4’,5’-Tetrahydroxyflavone often involves extraction from plant sources. The compound can be isolated from plants like celery and green peppers using solvent extraction methods, followed by purification processes such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7,3’,4’,5’-Tetrahydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the flavone structure to flavanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various substituted flavones, flavanones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7,3’,4’,5’-Tetrahydroxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and synthesis.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 7,3’,4’,5’-Tetrahydroxyflavone involves multiple molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species and enhances the activity of antioxidant enzymes such as superoxide dismutase.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Anticancer Properties: The compound induces apoptosis in cancer cells by modulating pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
7,3’,4’,5’-Tetrahydroxyflavone is unique among flavonoids due to its specific hydroxylation pattern, which contributes to its potent biological activities. Similar compounds include:
Fisetin (3,7,3’,4’-Tetrahydroxyflavone): Known for its neuroprotective and anti-inflammatory properties.
Scutellarein (5,6,7,4’-Tetrahydroxyflavone): Exhibits antioxidant and anti-inflammatory activities.
Norartocarpetin (2’,4’,5,7-Tetrahydroxyflavone): Known for its antimicrobial and anticancer properties.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
IUPAC Name |
7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-6,16,18-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCIGFPBADVTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C(=C3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419827 | |
| Record name | 7,3',4',5'-Tetrahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67858-31-5 | |
| Record name | 7,3',4',5'-Tetrahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


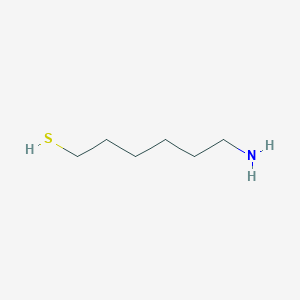
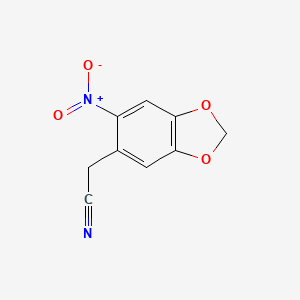
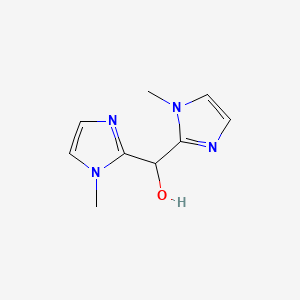
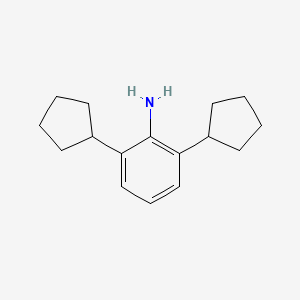
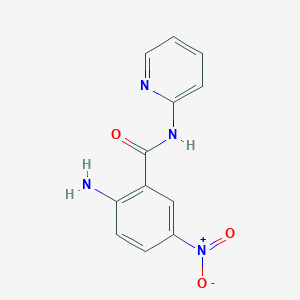
![2-Biphenyl-4-YL-benzo[D]thiazole](/img/structure/B3055849.png)
![2-hydroxy-4-[(5-methyl-1,2-oxazole-4-)amido]benzoic acid](/img/structure/B3055850.png)
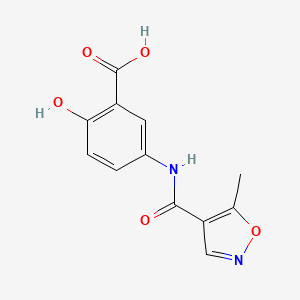
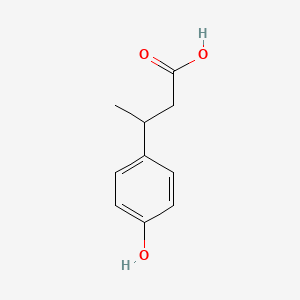
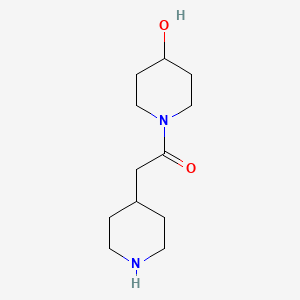
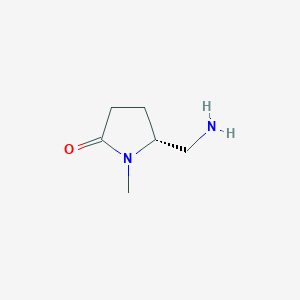
![[(3S)-3-azaniumylbutyl]-diethylazanium](/img/structure/B3055858.png)
